4-chloro-3-{5-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
4-CHLORO-3-{5-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoic acid moiety and a thiazolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3-{5-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by its attachment to the furan ring, and finally, the chlorinated benzoic acid is introduced. Common reagents used in these reactions include chlorinating agents, thiazolidine precursors, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3-{5-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
4-CHLORO-3-{5-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-3-{5-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorinated benzoic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoic acid
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
Uniqueness
4-CHLORO-3-{5-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID is unique due to its specific combination of a thiazolidine ring and a chlorinated benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H10ClNO5S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
4-chloro-3-[5-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H10ClNO5S/c1-18-14(19)13(24-16(18)22)7-9-3-5-12(23-9)10-6-8(15(20)21)2-4-11(10)17/h2-7H,1H3,(H,20,21)/b13-7+ |
InChI Key |
CTJCEFNFCHGOJR-NTUHNPAUSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)/SC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)SC1=O |
Origin of Product |
United States |
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